Tetraoctylammonium bromide
Overview
Description
Tetraoctylammonium bromide (TOAB or TOABr) is a quaternary ammonium compound with the chemical formula: [CH3(CH2)7]4N Br . It is generally used as a phase transfer catalyst between an aqueous solution and an organic solution .
Synthesis Analysis
The two-phase Brust–Schiffrin (B–S) method has been widely used for synthesizing small-sized Au nanoparticles (NPs) of size 2–6 nm, as well as Au nanoclusters (NCs) of size <2 nm . In this method, TOAB not only transfers Au(III) precursors but also transfers the reducing agent NaBH4 from the aqueous to the organic phase .Molecular Structure Analysis
The molecular formula of Tetraoctylammonium bromide is C32H68BrN . The InChI key is QBVXKDJEZKEASM-UHFFFAOYSA-M .Chemical Reactions Analysis
TOAB has been used as a phase transfer agent to transfer gold tetrachloroaurate from the aqueous phase to the organic phase in a two-phase (organic-aqueous) method of alkanethiol stabilized gold nanoparticle synthesis .Physical And Chemical Properties Analysis
Tetraoctylammonium bromide has a molar mass of 546.79 . Its melting point ranges from 95 to 98 °C .Scientific Research Applications
Nanoparticle Synthesis
Tetraoctylammonium bromide (TOAB) is commonly used to control the size and shape during nanoparticle synthesis . It has been used as a phase transfer agent to transfer gold tetrachloroaurate from aqueous phase to organic phase in a two-phase (organic-aqueous) method of alkanethiol stabilized gold nanoparticle synthesis .
Preparation of Capped Gold Nanoparticles
TOAB is used to prepare TOAB-capped gold nanoparticles, which show well-defined plasmon absorption compared to thiol-capped nanoparticles .
Phase Transfer Catalyst
As a quaternary ammonium compound, TOAB is generally used as a phase transfer catalyst between an aqueous solution and an organic solution .
Disinfectant and Preservative
TOAB is associated with benzethonium chloride and used as a disinfectant, in surface treatment and preservative in hospitals and industries .
Surfactant in Synthesis of Luminescent Nanoparticles
TOAB is used as a surfactant involved in the synthesis of blue-luminescent silicon nanoparticles in order to get uniform particle size .
Recognition Element in Electronic Tongue System
TOAB has been used as recognition element in formulating potentiometric membrane to develop an electronic tongue system for monitoring nitrogen species level in water samples .
Ion Pairing Reagent for HPLC Analysis
TOAB may also be used as an ion pairing reagent for High Performance Liquid Chromatography (HPLC) analysis during glucosinolate separation .
Mechanism of Action
Target of Action
Tetraoctylammonium bromide (TOAB) is a quaternary ammonium compound . Its primary targets are gold tetrachloroaurate and alkanethiol . It acts as a phase transfer catalyst, facilitating the transfer of these reactants between immiscible phases .
Mode of Action
TOAB plays a dual role in the two-phase Brust–Schiffrin method. This dual role allows TOAB to control the size and shape of nanoparticles during synthesis .
Biochemical Pathways
TOAB operates in the two-phase Brust–Schiffrin method, a biochemical pathway used for synthesizing small-sized Au nanoparticles (NPs) of size 2–6 nm, as well as Au nanoclusters (NCs) of size <2 nm . By transferring Au (III) precursors and the reducing agent NaBH4, TOAB influences the size and shape of the resulting nanoparticles .
Pharmacokinetics
As a phase transfer catalyst, toab’s primary function is to facilitate the movement of reactants between immiscible phases . This suggests that its bioavailability is largely dependent on its ability to move between these phases.
Result of Action
The action of TOAB results in the synthesis of gold nanoparticles with controlled size and shape . These nanoparticles show well-defined plasmon absorption compared to thiol-capped nanoparticles . Additionally, the self-assembled molecules of TOAB create an anisotropic dipole on hydrophilic or hydrophobic surfaces, improving the electron-injection ability from stable metals .
Action Environment
The action of TOAB is influenced by the environment in which it operates. For instance, the presence of moisture or water can affect its performance . Furthermore, the amount of TOAB used can influence the size tuning of Au NCs at the atomic level .
Safety and Hazards
properties
IUPAC Name |
tetraoctylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N.BrH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVXKDJEZKEASM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034042 | |
Record name | Tetra-N-octylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7034042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals; [Alfa Aesar MSDS] | |
Record name | Tetraoctylammonium bromide | |
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URL | https://haz-map.com/Agents/17942 | |
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Product Name |
Tetraoctylammonium bromide | |
CAS RN |
14866-33-2 | |
Record name | Tetraoctylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14866-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetra(N-octyl)ammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetra-N-octylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7034042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraoctylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TETRA(N-OCTYL)AMMONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52QW29OWOC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TOAB function as a phase transfer catalyst in nanoparticle synthesis?
A1: TOAB acts as a phase transfer catalyst in the two-phase Brust-Schiffrin method for synthesizing metal nanoparticles, primarily gold. [] It facilitates the transfer of gold ions (Au(III)) from the aqueous phase to the organic phase by forming an ion pair complex with the negatively charged gold precursor. [] This complex, denoted as [TOA][AuX4] (X = Cl- and/or Br-), resides within inverse micelles formed by TOAB in the organic phase. [] This transfer enables the controlled reduction of gold ions within the organic phase, leading to the formation of nanoparticles.
Q2: How does the presence of TOAB affect the reactivity of palladium nanoparticles towards hydrogen?
A2: Research indicates that cationic surfactants like TOAB can significantly decelerate the hydrogen sorption and hydride formation kinetics in palladium nanoparticles. [] This deceleration is attributed to the interaction between the bromide ions of TOAB and the palladium surface, along with the surfactant's surface density. [] This impact on reaction kinetics highlights the importance of carefully considering the choice of surfactant in applications where nanoparticle-hydrogen interactions are crucial, such as hydrogen sensing.
Q3: What is the molecular formula, weight, and key spectroscopic data for TOAB?
A3:
Q4: How does TOAB affect the stability of gold nanoparticles in solution?
A4: TOAB acts as a stabilizing agent for gold nanoparticles synthesized via the Brust-Schiffrin method. [, ] The long alkyl chains of TOAB create a steric barrier around the nanoparticles, preventing aggregation and promoting their stable dispersion in organic solvents.
Q5: Can you elaborate on the catalytic properties of TOAB-stabilized palladium nanoparticles?
A5: Research explored the catalytic activity of TOAB-stabilized palladium nanoparticles in olefin hydrogenation reactions. [] These nanoparticles demonstrated activity in the hydrogenation of various olefins, including styrene, 2-methyl-2-butene, 1-octene, trans-stilbene, and cyclohexene. [] Notably, the TOAB-stabilized nanoparticles exhibited exclusive selectivity for the C=C bond in styrene, yielding ethylbenzene as the sole product. [] This selectivity highlights the potential of TOAB-stabilized palladium nanoparticles for targeted chemical transformations.
Q6: How does the alkyl chain length in tetraalkylammonium bromide salts affect their ability to stabilize metal nanoparticles?
A7: Longer alkyl chains generally enhance the steric stabilization of metal nanoparticles. [] The increased chain length creates a more substantial steric barrier around the nanoparticles, making it more difficult for them to approach each other closely enough to aggregate. This effect is evident in the use of TOAB with its eight-carbon alkyl chains for nanoparticle stabilization.
Q7: How does the stability of TOAB-capped gold nanoparticles compare to those capped with alkanethiols?
A8: While TOAB provides effective steric stabilization for gold nanoparticles, alkanethiols tend to form stronger bonds with the gold surface due to the sulfur-gold interaction. [] This stronger interaction often translates to enhanced stability for alkanethiol-capped nanoparticles compared to TOAB-capped ones.
Q8: What analytical techniques were employed to characterize the TOAB-stabilized nanoparticles?
A8: Several analytical techniques were utilized to characterize the TOAB-stabilized nanoparticles, including:
- Transmission electron microscopy (TEM): This technique allowed researchers to visualize the size, shape, and morphology of the nanoparticles. [, , , , , ]
- Scanning electron microscopy (SEM): SEM provided further insights into the surface morphology and size distribution of the nanoparticles. [, ]
- X-ray diffraction (XRD): XRD analysis was crucial for determining the crystal structure and size of the nanoparticles. [, , , ]
- X-ray photoelectron spectroscopy (XPS): This surface-sensitive technique provided information about the elemental composition and chemical states of the elements present on the nanoparticle surface. [, ]
- Atomic force microscopy (AFM): AFM enabled the characterization of the surface topography and roughness of nanoparticle films. [, ]
- Fourier transform infrared (FTIR) spectroscopy: FTIR spectroscopy was used to identify the functional groups present in the samples and to investigate the interaction between TOAB and the nanoparticles. [, , ]
- UV-Vis spectroscopy: UV-Vis spectroscopy was employed to study the optical properties of the nanoparticles, particularly the surface plasmon resonance band, which is sensitive to particle size and shape. [, , , ]
- Dynamic light scattering (DLS): DLS was used to determine the hydrodynamic size and size distribution of nanoparticles in solution. []
- Thermogravimetric analysis (TGA): TGA helped determine the amount of TOAB bound to the nanoparticle surface. []
- Nuclear magnetic resonance (NMR) spectroscopy: NMR spectroscopy was utilized to investigate the structure and dynamics of TOAB in solution and in the solid state. []
- Differential scanning calorimetry (DSC): DSC provided information about the thermal transitions and phase behavior of TOAB and its mixtures. []
Q9: What are some alternatives to TOAB as a stabilizer for metal nanoparticles?
A9: Several alternatives to TOAB exist for stabilizing metal nanoparticles, each offering unique properties:
- Alkanethiols: These sulfur-containing ligands form strong bonds with gold and other noble metals, resulting in highly stable nanoparticles. [, ]
- Amines: Primary amines like oleylamine are commonly used for stabilizing metal nanoparticles, often in combination with other ligands. []
- Polymers: Polymers like poly(vinylpyrrolidone) (PVP) can act as both reducing and stabilizing agents for metal nanoparticles. []
- Citrate Ions: Citrate ions are commonly used as reducing and stabilizing agents for gold nanoparticles, especially in the Turkevich method. []
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